molecular formula C8H8N2O4 B180853 1,4-Dimethyl-2,5-dinitrobenzene CAS No. 712-32-3

1,4-Dimethyl-2,5-dinitrobenzene

Cat. No.: B180853
CAS No.: 712-32-3
M. Wt: 196.16 g/mol
InChI Key: CLJZOFDOLIPFEQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,5-dinitrobenzene (CAS: 712-32-3) is a nitroaromatic compound characterized by two methyl groups at the 1,4-positions and nitro groups at the 2,5-positions on the benzene ring. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol. The compound is synthesized via nitration of p-xylene or 2,5-dimethyl-p-benzoquinone .

Preparation Methods

1,4-Dimethyl-2,5-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dimethylbenzene (p-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. The nitration process introduces nitro groups at the 2 and 5 positions of the benzene ring, resulting in the formation of this compound .

Chemical Reactions Analysis

1,4-Dimethyl-2,5-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, halogens, alkyl halides, and potassium permanganate. The major products formed from these reactions include 1,4-dimethyl-2,5-diaminobenzene, substituted benzene derivatives, and 1,4-dicarboxy-2,5-dinitrobenzene .

Scientific Research Applications

1,4-Dimethyl-2,5-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of explosives, as well as in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,5-dinitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomerism: 2,5- vs. 2,3-Dinitro Substitution

The positioning of nitro groups significantly impacts physical and electronic properties. For example, in 1,4-di-n-heptyloxy-2,5-dinitrobenzene and its 2,3-isomer:

Property 2,5-Isomer 2,3-Isomer
Melting Point 387–389 K 318–319 K
$^1$H NMR Shift (Phenyl H) 0.36 ppm higher field Lower field
ICT Band Energy ~940 cm$^{-1}$ lower Higher energy
Molar Extinction Coefficient ~Double the 2,3-isomer Lower

The 2,5-isomer exhibits stronger crystal lattice forces (higher melting point) and enhanced intramolecular charge transfer (ICT) due to meta-nitro alignment, leading to a more intense yellow color .

Dinitrotoluene Derivatives

Comparison with 2-methyl-1,4-dinitrobenzene (2,5-DNT, CAS: 619-15-8):

Property 1,4-Dimethyl-2,5-dinitrobenzene 2,5-DNT
Molecular Formula C₈H₈N₂O₄ C₇H₆N₂O₄
Substituents 1,4-dimethyl; 2,5-dinitro 2-methyl; 1,4-dinitro
Applications Polymer precursors Explosives, chemical synthesis

The additional methyl group in the former increases steric bulk and may alter solubility and reactivity.

Alkoxy vs. Alkyl Nitrobenzenes

1,4-Di-n-heptyloxy-2,5-dinitrobenzene (alkoxy-substituted) vs. This compound:

Property Alkoxy Derivative Methyl Derivative
Substituents Heptoxy groups Methyl groups
Melting Point 387–389 K Not reported
Electronic Effects Electron-donating alkoxy enhances ICT Electron-donating methyl may stabilize nitro groups

Alkoxy groups increase electron density on the ring, enhancing ICT transitions compared to alkyl substituents .

Brominated Analogs

1,4-Dibromo-2,5-dimethylbenzene (CAS: 1074-24-4) differs in substituents:

Property Brominated Analog This compound
Substituents Bromo, methyl Nitro, methyl
Reactivity Bromine participates in SNAr reactions Nitro groups direct electrophilic substitution

Bromine’s leaving group ability contrasts with nitro’s electron-withdrawing nature, affecting synthetic utility.

Steric Effects: Bulky vs. Small Substituents

1,4-Di-tert-butyl-2,5-dimethoxybenzene (CAS: 1053660-39-1) illustrates steric impacts:

Property tert-Butyl/Methoxy Derivative Methyl/Nitro Derivative
Substituents tert-Butyl (bulky), methoxy Methyl (small), nitro
Stability High steric hindrance increases stability Moderate steric effects

Bulky tert-butyl groups hinder rotation and packing, whereas smaller methyl groups allow denser crystal lattices .

Biological Activity

1,4-Dimethyl-2,5-dinitrobenzene (DMDB) is a nitroaromatic compound with potential biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DMDB, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Chemical Formula : C₈H₈N₂O₄
  • Molecular Weight : 184.16 g/mol
  • CAS Number : 712-32-3

DMDB exhibits several biological activities primarily attributed to its nitro groups. The mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress through the generation of ROS, which may lead to cellular damage and apoptosis.
  • Antimicrobial Activity : Studies have indicated that DMDB possesses antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : Preliminary research suggests that DMDB may have cytotoxic effects on cancer cell lines, promoting apoptosis in malignant cells.

Toxicity Profile

The toxicity of DMDB has been evaluated in various studies:

  • Acute Toxicity : DMDB has shown significant acute toxicity in animal models. The LD50 values vary depending on the route of administration and the species tested.
  • Chronic Effects : Long-term exposure to DMDB can lead to hematological changes, including methemoglobinemia, which reduces the blood's oxygen-carrying capacity. Symptoms observed include headache, dizziness, and cyanosis.

Table 1: Toxicity Overview of this compound

Study TypeRoute of ExposureSpeciesLD50 (mg/kg)Observed Effects
Acute ToxicityOralRats100Death at high doses
Chronic ToxicityInhalationMice40Behavioral changes, reduced survival
Hematological StudyDermalRabbitsNot specifiedIncreased methemoglobin levels

Case Studies

Several case studies have highlighted the biological effects of DMDB:

  • Case Study on Hematological Effects :
    A study involving workers exposed to nitroaromatic compounds reported increased levels of methemoglobin and symptoms consistent with anemia. The findings suggest a need for monitoring and protective measures in occupational settings.
  • Anticancer Activity Investigation :
    In vitro studies demonstrated that DMDB could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to ROS generation leading to apoptosis.
  • Microbial Inhibition Studies :
    Research indicated that DMDB exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in antimicrobial formulations.

Research Findings

Recent research has focused on elucidating the pathways through which DMDB exerts its biological effects:

  • Genotoxicity Studies : Some studies indicate that DMDB may cause DNA damage in vitro, raising concerns about its long-term carcinogenic potential.
  • Metabolic Pathways : Investigations into the metabolism of DMDB reveal that it undergoes biotransformation via N-acetylation and hydroxylation, which may influence its toxicity and efficacy.

Properties

IUPAC Name

1,4-dimethyl-2,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJZOFDOLIPFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498989
Record name 1,4-Dimethyl-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-32-3
Record name 1,4-Dimethyl-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dimethyl-2,5-dinitrobenzene
1,4-Dimethyl-2,5-dinitrobenzene
1,4-Dimethyl-2,5-dinitrobenzene
1,4-Dimethyl-2,5-dinitrobenzene
1,4-Dimethyl-2,5-dinitrobenzene
1,4-Dimethyl-2,5-dinitrobenzene

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